Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate

Description

BenchChem offers high-quality Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

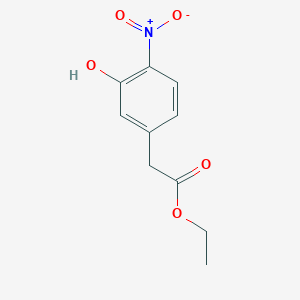

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(3-hydroxy-4-nitrophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO5/c1-2-16-10(13)6-7-3-4-8(11(14)15)9(12)5-7/h3-5,12H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYWWXFRNYIQACB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=C(C=C1)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate chemical properties

An In-depth Technical Guide to Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate

Abstract

Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate is a phenolic ester of significant interest in synthetic organic chemistry and as a potential intermediate in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis via its carboxylic acid precursor, and an analysis of its reactivity and potential applications. The document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its handling, synthesis, and characterization. All protocols are designed as self-validating systems, and key claims are supported by authoritative references.

Introduction

Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate, with the CAS Number 288580-52-9, belongs to the class of nitrophenyl compounds. These structures are pivotal in various chemical and biological contexts. The core scaffold, (4-hydroxy-3-nitrophenyl)acetyl, is notably recognized as a hapten (NP hapten) widely used in immunological research to study the mechanisms of antibody affinity maturation.[1][2] While its direct biological applications are not extensively documented, its structural similarity to intermediates used in the synthesis of pharmaceuticals suggests its potential as a valuable building block in drug discovery and development.[3] This guide aims to consolidate the available technical information on this compound, providing a foundational resource for its laboratory use.

Physicochemical and Spectroscopic Properties

Core Chemical Properties

The fundamental properties of the compound are presented in the table below.

| Property | Value | Source |

| IUPAC Name | ethyl 2-(3-hydroxy-4-nitrophenyl)acetate | - |

| CAS Number | 288580-52-9 | [4] |

| Molecular Formula | C₁₀H₁₁NO₅ | [4] |

| Molecular Weight | 225.20 g/mol | [4] |

| Appearance | Predicted: Yellow crystalline solid | Inferred from[5] |

Predicted Spectroscopic Data

While experimental spectra for the title compound are not published, we can predict the key features based on its structure and the known spectra of its isomers, such as Ethyl (4-nitrophenyl)acetate.[6]

-

¹H NMR Spectroscopy (Predicted):

-

Ethyl group: A triplet integrating to 3H (for the -CH₃) is expected around δ 1.2-1.3 ppm, and a quartet integrating to 2H (for the -OCH₂-) is expected around δ 4.1-4.2 ppm.

-

Methylene group (-CH₂-Ar): A singlet integrating to 2H is anticipated around δ 3.7 ppm.

-

Aromatic protons: Three protons in the aromatic region (δ 7.0-8.2 ppm) with distinct splitting patterns due to their positions relative to the substituents.

-

Phenolic proton (-OH): A broad singlet, the chemical shift of which would be concentration and solvent dependent.

-

-

Infrared (IR) Spectroscopy (Predicted):

-

O-H stretch (phenolic): A broad band around 3200-3400 cm⁻¹.

-

C-H stretch (aromatic and aliphatic): Peaks in the 2850-3100 cm⁻¹ region.

-

C=O stretch (ester): A strong, sharp absorption around 1730-1750 cm⁻¹.

-

N-O stretch (nitro group): Two strong bands, typically around 1520-1560 cm⁻¹ (asymmetric) and 1345-1385 cm⁻¹ (symmetric).

-

C-O stretch (ester and phenol): Bands in the 1000-1300 cm⁻¹ region.

-

-

Mass Spectrometry (Predicted):

-

The molecular ion peak [M]⁺ would be expected at m/z = 225. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅, 45 Da) and the entire ethyl acetate moiety.

-

Synthesis Protocol

A validated, multi-step synthesis route can be reliably performed by first preparing the precursor, 4-hydroxy-3-nitrophenylacetic acid, followed by its esterification. This approach provides a logical and reproducible workflow for obtaining the target compound.

Synthesis Workflow Overview

The overall synthesis is a two-step process starting from commercially available 4-hydroxyphenylacetic acid.

Caption: Two-step synthesis of Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate.

Step 1: Synthesis of 4-Hydroxy-3-nitrophenylacetic Acid

This protocol is adapted from a verified procedure.[5]

Materials:

-

4-Hydroxyphenylacetic acid (50 g, 0.32 mol)

-

Glacial acetic acid (300 mL)

-

Nitric acid (100 mL, concentrated)

-

Deionized water

-

Ethanol (for recrystallization)

Procedure:

-

In a suitable reaction vessel, dissolve 4-hydroxyphenylacetic acid in 300 mL of glacial acetic acid.

-

Cool the mixture to 10°C using an ice bath.

-

Slowly add 100 mL of concentrated nitric acid dropwise to the stirred solution, ensuring the temperature is maintained at or below 10°C. Causality: The exothermicity of the nitration reaction requires careful temperature control to prevent over-nitration and side product formation.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Pour the reaction mixture into 1 L of cold water. A solid precipitate will form.

-

Collect the solid by vacuum filtration and wash it thoroughly with cold water.

-

Recrystallize the crude product from ethanol to yield pure 4-hydroxy-3-nitrophenylacetic acid.

-

The expected product is a yellow crystalline solid with a melting point of 144-146°C.[5]

Step 2: Synthesis of Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate (Fischer Esterification)

This proposed protocol is based on standard Fischer esterification principles and reaction conditions used for structurally similar compounds.[3][7]

Materials:

-

4-Hydroxy-3-nitrophenylacetic acid (e.g., 35 g, 0.177 mol)

-

Absolute ethanol (250 mL)

-

Concentrated sulfuric acid (2-3 mL, as catalyst)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Ethyl acetate (for extraction)

Procedure:

-

Combine 4-hydroxy-3-nitrophenylacetic acid and absolute ethanol in a round-bottom flask equipped with a reflux condenser.

-

Slowly add the concentrated sulfuric acid to the mixture while stirring. Causality: Sulfuric acid acts as a catalyst to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol. It also acts as a dehydrating agent, shifting the equilibrium towards the product.

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After cooling to room temperature, remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 2-(3-hydroxy-4-nitrophenyl)acetate.

-

Further purification can be achieved by column chromatography on silica gel if necessary.

Chemical Reactivity and Stability

Reactivity Profile

The reactivity of Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate is governed by its three main functional groups: the phenolic hydroxyl group, the nitro group, and the ethyl ester.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Structural, functional, and physiological properties of anti-(4-hydroxy-3-nitrophenyl)acetyl antibodies during the course of affinity maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 288580-52-9 Cas No. | ethyl 2-(3-hydroxy-4-nitrophenyl)acetate | Matrix Scientific [matrixscientific.com]

- 5. prepchem.com [prepchem.com]

- 6. Ethyl 4-nitrophenylacetate(5445-26-1) 1H NMR [m.chemicalbook.com]

- 7. chemguide.co.uk [chemguide.co.uk]

A Comprehensive Technical Guide to the Physicochemical Characteristics of Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate

Abstract: This document provides an in-depth technical examination of Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate, a nitrophenol derivative of significant interest to researchers in medicinal chemistry and materials science. Given the limited availability of published data on this specific isomer, this guide synthesizes information from structurally related analogs and foundational chemical principles to present a predictive analysis of its core physicochemical properties. Furthermore, it furnishes detailed, field-proven experimental protocols for the empirical validation of these characteristics. The objective is to equip researchers, scientists, and drug development professionals with the necessary predictive insights and methodological frameworks to effectively synthesize, characterize, and utilize this compound.

Molecular Structure and Identification

Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate is a substituted phenylacetate derivative. Its structure is characterized by a benzene ring functionalized with a nitro group, a hydroxyl group, and an ethyl acetate group. The ortho-positioning of the hydroxyl and nitro groups is a critical feature, suggesting the potential for intramolecular hydrogen bonding, which can significantly influence its acidity, solubility, and spectroscopic behavior.

The primary identifiers for this compound are summarized below.

| Identifier | Value | Source |

| CAS Number | 288580-52-9 | [1] |

| Molecular Formula | C₁₀H₁₁NO₅ | [1] |

| Molecular Weight | 225.20 g/mol | [1] |

| Canonical SMILES | CCOC(=O)CC1=CC(=C(C=C1)O)[O-] | |

| Hazard Classification | Irritant | [1] |

Proposed Synthetic Pathway

While specific synthesis routes for Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate are not extensively documented, a logical and efficient pathway can be proposed based on established nitration reactions of phenolic compounds. The most direct approach involves the regioselective nitration of the precursor, Ethyl 2-(3-hydroxyphenyl)acetate.

Rationale for Experimental Choices: The use of dilute nitric acid in a polar solvent like acetic acid at a controlled, low temperature is a standard method for the nitration of activated aromatic rings, such as phenols. The hydroxyl group is a potent ortho-, para-director. Therefore, careful control of stoichiometry and temperature is crucial to favor mono-nitration and influence the regioselectivity, minimizing the formation of dinitrated byproducts.

Caption: A logical workflow for the comprehensive characterization of the target compound.

Spectroscopic Characterization Protocols

Causality: NMR is the gold standard for unambiguous structure elucidation, providing detailed information about the carbon-hydrogen framework.

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). DMSO-d₆ is often preferred for compounds with acidic protons as it allows for the observation of the hydroxyl proton signal.

-

¹H NMR Analysis (Predicted):

-

Aromatic Protons: Expect 3 signals in the aromatic region (~7.0-8.5 ppm). The powerful deshielding effect of the nitro group will shift adjacent protons downfield.

-

Methylene Protons (-CH₂-): A singlet around 3.7-4.0 ppm.

-

Ethyl Protons (-O-CH₂-CH₃): A quartet around 4.1-4.3 ppm and a triplet around 1.2-1.4 ppm.

-

Hydroxyl Proton (-OH): A broad singlet, chemical shift is concentration and solvent dependent (in DMSO-d₆, could be >9 ppm).

-

-

¹³C NMR Analysis (Predicted):

-

Expect 10 distinct carbon signals, including the ester carbonyl (~170 ppm), aromatic carbons (110-160 ppm), and aliphatic carbons of the ethyl acetate group.

-

Causality: IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the compound or use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Scan from 4000 cm⁻¹ to 400 cm⁻¹.

-

Key Vibrational Bands (Predicted):

-

O-H Stretch: A broad band in the range of 3200-3500 cm⁻¹. [2] * Aromatic C-H Stretch: Signals just above 3000 cm⁻¹. [2] * Ester C=O Stretch: A strong, sharp absorption band around 1735-1750 cm⁻¹. [2] * NO₂ Asymmetric & Symmetric Stretches: Two strong bands, one around 1510-1550 cm⁻¹ and another around 1340-1380 cm⁻¹. [2][3] * C-O Stretches: Bands in the 1200-1300 cm⁻¹ region. [2]

-

Causality: MS provides the exact molecular weight and offers structural clues through fragmentation patterns.

-

Technique: Electrospray Ionization (ESI) is well-suited for this polar molecule.

-

Analysis:

-

Full Scan (Positive Ion Mode): Look for the protonated molecule [M+H]⁺ at m/z 226.2.

-

Full Scan (Negative Ion Mode): Look for the deprotonated molecule [M-H]⁻ at m/z 224.2.

-

Fragmentation (MS/MS): Expect characteristic losses, such as the loss of an ethoxy group (-OC₂H₅, 45 Da) or the entire ethyl acetate side chain.

-

Physicochemical Property Determination Protocols

Causality: This method leverages the different light-absorbing properties of the protonated (phenolic) and deprotonated (phenolate) forms of the molecule to accurately determine its pKa. The yellow color of the deprotonated nitrophenolate ion makes this an ideal technique. [4]

-

Preparation of Buffers: Prepare a series of buffer solutions with known pH values, spanning a range from approximately pH 5 to pH 9.

-

Stock Solution Preparation: Prepare a concentrated stock solution of the compound in a suitable organic solvent like ethanol to ensure complete dissolution. [5]3. Sample Preparation: Add a small, constant volume of the stock solution to each buffer solution to create a series of samples with the same total compound concentration but varying pH.

-

Wavelength Scanning: Scan the UV-Vis spectrum (e.g., from 250 nm to 500 nm) for a highly acidic (pH ~5) and a highly basic (pH ~9) sample to identify the isosbestic point and the wavelength of maximum absorbance (λ_max) for the phenolate anion (typically around 400-410 nm). [4]5. Absorbance Measurement: Measure the absorbance of each buffered sample at the predetermined λ_max of the phenolate form.

-

Data Analysis: Plot absorbance versus pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation. The pH at which the absorbance is halfway between the minimum and maximum values corresponds to the pKa of the compound.

References

-

Ji, Z., et al. (2009). 3-Hydroxy-4-nitrophenyl acetate. Acta Crystallographica Section E: Structure Reports Online, 65(1), o46. [Link]

-

Wikipedia. (n.d.). 4-Nitrophenol. Wikipedia. Retrieved January 26, 2026, from [Link]

-

Li, J., & Wang, E. (2011). Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate. Acta Crystallographica Section E: Structure Reports Online, 67(2), o509. [Link]

-

PubChem. (n.d.). 4-Hydroxy-3-nitrophenylacetic acid. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

-

PubChem. (n.d.). Methyl 2-(4-hydroxy-3-nitrophenyl)acetate. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

-

PubChem. (n.d.). 4-Nitrophenol. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

-

NIST. (n.d.). Ethyl-4-nitrophenylacetate. NIST WebBook. Retrieved January 26, 2026, from [Link]

-

Wikipedia. (n.d.). Ethyl acetate. Wikipedia. Retrieved January 26, 2026, from [Link]

-

PubChem. (n.d.). Ethyl Acetate. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

-

Chemistry Stack Exchange. (2023). Comparison of acidic strength of nitrophenols. Chemistry Stack Exchange. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (2017). Synthesis, characterization and crystal structure of 2-(4-hydroxyphenyl)ethyl and 2-(4-nitrophenyl)ethyl Substituted Benzimidazole Bromide Salts. ResearchGate. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (1975). Note on stability of p‐nitrophenol in aqueous solutions. ResearchGate. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (n.d.). 1 H-NMR spectra of (E)-3-(4-hydroxy-3-methoxyphenyl)-2-(4-nitrophenyl) acrylonitrile. ResearchGate. Retrieved January 26, 2026, from [Link]

Sources

Potential biological activity of nitrophenylacetate derivatives

An In-depth Technical Guide to the Potential Biological Activity of Nitrophenylacetate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrophenylacetate derivatives, a class of organic compounds structurally characterized by a nitrophenyl group linked to an acetate moiety, have long been relegated to the role of chromogenic substrates in biochemical assays. Specifically, p-nitrophenyl acetate (pNPA) is ubiquitously employed to probe the activity of hydrolytic enzymes such as esterases, lipases, and proteases.[1][2] This utility stems from the release of the intensely yellow p-nitrophenolate ion upon hydrolysis, which is readily quantifiable by spectrophotometry.[3] However, limiting the scientific perception of this chemical scaffold to a mere laboratory tool would be a significant oversight. Emerging research reveals that nitrophenylacetate derivatives and related nitroaromatic structures possess a rich and diverse pharmacology. This guide moves beyond the substrate-level understanding to provide a comprehensive exploration of the direct biological activities of these compounds, including their potential as enzyme inhibitors, antimicrobial agents, and modulators of inflammatory and oncogenic pathways. We will delve into the mechanisms of action, present relevant structure-activity relationship data, and provide detailed experimental protocols to empower researchers in the exploration and development of these promising molecules.

From Substrate to Inhibitor: Modulating Enzyme Activity

The inherent reactivity of the ester bond in nitrophenylacetates, which makes them excellent substrates for hydrolases, also forms the basis for their potential as enzyme inhibitors.[4] By modifying the core structure, researchers can transition these molecules from substrates to potent and selective inhibitors of key enzymatic targets implicated in human disease.

Mechanism of Enzyme Hydrolysis: A Foundation for Inhibitor Design

The hydrolysis of pNPA by serine hydrolases provides a classic model of enzyme catalysis. The reaction proceeds via a nucleophilic attack from a serine residue within the enzyme's catalytic triad (Ser-His-Asp) on the carbonyl carbon of the ester.[4] This forms a transient tetrahedral intermediate, which is stabilized by an "oxyanion hole" in the active site. The intermediate then collapses, releasing p--nitrophenol and forming a covalent acyl-enzyme complex. Finally, a water molecule hydrolyzes this complex, releasing the acetate and regenerating the free enzyme for another catalytic cycle.[4] Understanding this mechanism is crucial, as inhibitor design often focuses on creating molecules that can form stable, long-lived intermediates or that bind irreversibly to the active site.

Caption: Generalized mechanism of p-Nitrophenyl Acetate (pNPA) hydrolysis by a serine hydrolase.

Aldose Reductase (ALR2) Inhibition

Aldose reductase is a critical enzyme in the polyol pathway, which becomes pathologically significant under hyperglycemic conditions. Its overactivity contributes to diabetic complications such as neuropathy, nephropathy, and cataracts. Nitrophenyl derivatives have been identified as a novel class of ALR2 inhibitors.[5] Docking studies predict that the nitro group is key to their inhibitory activity, forming crucial interactions with active site residues Tyr48 and His110—the same region where the carboxylate group of traditional acidic inhibitors binds.[5] This discovery opens a new avenue for designing non-carboxylic acid-based ALR2 inhibitors.

Tyrosinase Inhibition

Tyrosinase is a copper-containing enzyme that catalyzes the rate-limiting steps in melanin biosynthesis.[6] Its inhibitors are of great interest in the cosmetic industry for treating hyperpigmentation and in medicine for conditions associated with excessive melanin production. A series of novel 4-nitrophenylpiperazine derivatives were synthesized and shown to be effective tyrosinase inhibitors.[6] One compound, featuring an indole moiety, demonstrated significant mixed-type inhibition with an IC50 value of 72.55 μM, marking it as a promising lead structure for further development.[6]

| Derivative Class | Enzyme Target | Key Findings | Reference |

| Nitrophenyl Derivatives | Aldose Reductase (ALR2) | Nitro group binds to active site residues Tyr48 and His110. | [5] |

| 4-Nitrophenylpiperazines | Tyrosinase | Compound with indole moiety showed mixed inhibition (IC50 = 72.55 μM). | [6] |

| Table 1: Summary of Nitrophenylacetate Derivatives as Enzyme Inhibitors. |

Broad-Spectrum Antimicrobial Activity

The nitro group is a well-established pharmacophore in antimicrobial drug discovery, present in drugs like nitrofurantoin and metronidazole.[7] Its biological activity is often mediated by enzymatic reduction within the target microorganism to form cytotoxic reactive nitrogen species that damage cellular macromolecules, including DNA. Various nitrophenyl and nitrofuran derivatives have demonstrated potent and broad-spectrum antimicrobial effects.[8][9][10]

Antibacterial and Antifungal Efficacy

Studies have shown that nitrophenyl derivatives possess significant activity against a range of pathogens. For instance, 2,3,5-trimethyl-4-((4-nitrobenzyl)oxy)phenol exhibited excellent antibacterial activity against Moraxella catarrhalis, with a Minimum Inhibitory Concentration (MIC) of 11 µM, comparable to ciprofloxacin.[9] Similarly, a series of nitrofuran derivatives proved to be potent antifungal agents against species like Histoplasma capsulatum, Paracoccidioides brasiliensis, and Trichophyton species, with MIC90 values as low as 0.48 µg/mL.[8] A crucial aspect of developing these compounds is ensuring selectivity for microbial cells over host cells. Many of these derivatives have shown low toxicity in vitro against human lung cell lines (A549 and MRC-5), resulting in a high selectivity index.[8]

| Compound/Class | Target Organism | Activity (MIC) | Reference |

| 2,3,5-trimethyl-4-((4-nitrobenzyl)oxy)phenol | Moraxella catarrhalis | 11 µM | [9] |

| Nitrofuran Derivative 11 | H. capsulatum | 0.48 µg/mL | [8] |

| Nitrofuran Derivatives 3 & 9 | P. brasiliensis | 0.48 µg/mL | [8] |

| Nitrofuran Derivatives 8, 9, 12, 13 | T. rubrum | 0.98 µg/mL | [8] |

| Table 2: Selected Antimicrobial Activities of Nitrophenyl and Related Derivatives. |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes the standard method for determining the Minimum Inhibitory Concentration (MIC) of a test compound against a bacterial or fungal strain.

Materials:

-

Test compound stock solution (e.g., in DMSO).

-

Sterile 96-well microtiter plates.

-

Appropriate sterile broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).

-

Bacterial/fungal inoculum, adjusted to a concentration of 5 x 10^5 CFU/mL.

-

Positive control (reference antibiotic, e.g., ciprofloxacin) and negative control (medium only) wells.

Procedure:

-

Compound Dilution: Add 100 µL of sterile broth to all wells of a 96-well plate.

-

Add 100 µL of the test compound stock solution to the first column of wells, creating an initial 1:2 dilution.

-

Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate. Discard 100 µL from the final column. This creates a range of compound concentrations.

-

Inoculation: Add 100 µL of the prepared microbial inoculum to each well (except the negative control), bringing the final volume to 200 µL and the inoculum to 2.5 x 10^5 CFU/mL.

-

Incubation: Seal the plate and incubate at the appropriate temperature (e.g., 37°C for 18-24 hours for bacteria).

-

Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Caption: Workflow for evaluating the antimicrobial efficacy and selectivity of new derivatives.

Anti-inflammatory Potential

Chronic inflammation is a hallmark of numerous diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Several nitrophenyl and related derivatives have demonstrated significant anti-inflammatory properties, primarily through the modulation of key inflammatory mediators like nitric oxide (NO) and cytokines.[11][12]

Mechanism of Anti-inflammatory Action

A primary mechanism involves the inhibition of inducible nitric oxide synthase (iNOS), an enzyme that produces large quantities of NO during an inflammatory response.[11] Overproduction of NO contributes to tissue damage and perpetuates inflammation. Certain nitro-substituted benzamide derivatives have been shown to effectively inhibit lipopolysaccharide (LPS)-induced NO production in RAW 264.7 macrophage cells.[11] Furthermore, some derivatives can modulate the balance of pro- and anti-inflammatory cytokines. For example, in an LPS-induced systemic inflammation model, repeated treatment with a pyrrole derivative led to a significant decrease in the pro-inflammatory cytokine TNF-α and a marked increase in the anti-inflammatory cytokine TGF-β1.[12]

Caption: Postulated anti-inflammatory mechanism via inhibition of the NF-κB signaling pathway.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.[12]

Materials:

-

Wistar rats (180-200 g).

-

Test compound formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

-

Reference drug (e.g., Diclofenac, 25 mg/kg).[12]

-

1% w/v carrageenan solution in sterile saline.

-

Plethysmometer for measuring paw volume.

Procedure:

-

Acclimatization and Grouping: Acclimatize animals for at least one week. Divide them into groups (e.g., vehicle control, reference, test compound at various doses).

-

Compound Administration: Administer the test compound or reference drug intraperitoneally or orally 1 hour before inducing inflammation.

-

Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.

-

Edema Measurement: Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, and 4 hours).

-

Data Analysis: Calculate the percentage of edema inhibition for each group at each time point compared to the vehicle control group.

Anticancer Activity

The search for novel anticancer agents is a cornerstone of pharmaceutical research. Several nitrofuran and nitrophenyl derivatives have shown promising cytotoxic activity against various human cancer cell lines, including those of the breast (MCF-7), liver (HepG2), and colon (Caco-2).[13][14][15]

Mechanisms of Cytotoxicity and Apoptosis Induction

The anticancer effects of these compounds are often multifaceted. One key mechanism involves the induction of oxidative stress and subsequent DNA damage within cancer cells.[13][15] This damage can activate the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis (programmed cell death).[13] Studies on novel nitrofuran derivatives showed they induced a significant increase in reactive oxygen species (ROS), an elevated Bax/Bcl2 ratio (pro-apoptotic), and increased caspase 3/7 activity, all hallmarks of apoptosis.[15] Importantly, these compounds displayed greater cytotoxicity in p53-wildtype cancer cells compared to p53-mutant cells, confirming a p53-dependent mechanism.[15] Other derivatives have been shown to induce apoptosis by inhibiting key enzymes like poly (ADP-ribose) polymerase-1 (PARP-1), which is critical for DNA repair.[14]

| Compound/Class | Cancer Cell Line | Activity (IC50) | Proposed Mechanism | Reference |

| Nitrofuran Derivatives (NF-5, NPO, NS-1) | Caco-2, MCF-7, Hela, HepG2 | Several-fold lower than non-malignant cells | ROS induction, DNA damage, p53-dependent apoptosis | [13][15] |

| Phenoxy Acetamide Derivative I | HepG2 (Liver Cancer) | 1.43 µM | PARP-1 Inhibition, Apoptosis Induction | [14] |

| Table 3: Anticancer Activities of Selected Nitro-Derivatives. |

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell viability and proliferation, providing a quantitative measure of a compound's cytotoxicity.

Materials:

-

Cancer cell line (e.g., HepG2).

-

Complete culture medium (e.g., DMEM with 10% FBS).

-

Sterile 96-well plates.

-

Test compound stock solution.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF).

-

Microplate reader (570 nm).

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of ~1 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compound. Include vehicle-only control wells.

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the MTT-containing medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Conclusion and Future Perspectives

Nitrophenylacetate derivatives represent a versatile chemical scaffold with a broad spectrum of demonstrable biological activities. Moving beyond their classical role as enzymatic substrates, they have emerged as promising leads in the development of novel enzyme inhibitors, antimicrobial agents, and anti-inflammatory and anticancer therapeutics. Their mechanisms of action, often involving the unique electrochemical properties of the nitro group, provide a solid foundation for rational drug design and optimization.

Future research should focus on expanding the structure-activity relationship (SAR) studies for each therapeutic area to improve potency and, critically, selectivity. Advanced in vivo studies are required to assess the pharmacokinetic and pharmacodynamic profiles of lead compounds.[14][16] The potential for these derivatives to overcome existing drug resistance mechanisms, particularly in the antimicrobial and anticancer fields, warrants thorough investigation. The journey of nitrophenylacetates from the biochemist's cuvette to the clinician's arsenal is a compelling prospect that merits continued and rigorous scientific exploration.

References

-

Gawron, O., & Draus, F. (1958). Kinetic Evidence for Reaction of Chloralate Ion with p-Nitrophenyl Acetate in Aqueous Solution. Journal of the American Chemical Society, 80(20), 5392–5394. [Link]

-

Guerra, F., et al. (2022). Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives. Molecules, 27(19), 6569. [Link]

-

Hasan, M., et al. (2021). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Journal of Emerging Investigators, 3. [Link]

-

Badea, I. A., et al. (2022). Evaluation of the Impact of Esterases and Lipases from the Circulatory System against Substrates of Different Lipophilicity. International Journal of Molecular Sciences, 23(3), 1141. [Link]

-

Klyachko, N. L., et al. (2015). Hydrolysis of p-nitrophenyl acetate. ResearchGate. [Link]

-

Pandey, S. K., et al. (2016). Macrocyclic Zn(II) Complexes: Synthesis, Structure and Hydrolysis of p-Nitrophenyl Acetate (pNPA). ResearchGate. [Link]

-

Chen, K., et al. (2020). A De Novo Designed Esterase with p-Nitrophenyl Acetate Hydrolysis Activity. Biomolecules, 10(10), 1439. [Link]

-

Puchart, V., et al. (2018). Nitrophenyl acetate assay. p-Nitrophenol released by incubation of... ResearchGate. [Link]

-

Abuin, E., et al. (2009). Kinetics of p - Nitrophenyl acetate hydrolysis catalyzed by α- Chymotrypsin in presence of polyethylene glycol. ResearchGate. [Link]

-

PrepChem. (n.d.). Synthesis of para-nitrophenyl acetate. PrepChem.com. [Link]

-

Yildiz, S., et al. (2016). Synthesis and Antimicrobial Activity of Nitrobenzyl-oxy-phenol Derivatives. Molecules, 21(6), 730. [Link]

-

Silva, G., et al. (2019). Synthesis and evaluation of antinociceptive and anti-inflammatory effects of nitro-porphyrins. ResearchGate. [Link]

-

Maccari, R., et al. (2005). Nitrophenyl derivatives as aldose reductase inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(22), 5095-5098. [Link]

-

Cerbino, G. N., et al. (2020). Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity. Journal of Molecular Structure, 1202, 127271. [Link]

-

Abuin, E., et al. (2007). Kinetics of P-Nitrophenyl Acetate Hydrolysis Catalyzed by Mucor Javanicus Lipase in AOT Reverse Micellar Solutions Formulated in Different Organic Solvents. Journal of Solution Chemistry, 36, 1029-1039. [Link]

-

Stoilova, T., et al. (2024). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. International Journal of Molecular Sciences, 25(11), 5779. [Link]

-

Charris, J., et al. (2007). Synthesis of nitroaromatic compounds as potential anticancer agents. Archiv der Pharmazie, 340(11), 591-596. [Link]

-

Cerbino, G. N., et al. (2020). Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity. ResearchGate. [Link]

-

Hisamoto, H., et al. (2010). Kinetic analysis of an enzymatic hydrolysis of p-nitrophenyl acetate with carboxylesterase by pressure-assisted capillary electrophoresis/dynamic frontal analysis. Analytical Methods, 2(2), 147-152. [Link]

-

Wester, R. C., et al. (1987). Percutaneous absorption of nitroaromatic compounds: in vivo and in vitro studies in the human and monkey. Journal of Toxicology and Environmental Health, 21(3), 355-364. [Link]

-

Kalinina, A. A., et al. (2022). The design, synthesis, and evaluation of the biological activity of hydroxamic derivatives of sorafenib. Acta Naturae, 14(1), 66-76. [Link]

-

World Journal of Biology Pharmacy and Health Sciences. (2022). A review of compounds derivatives with antimicrobial activities. WJBPHS, 12(01), 061–069. [Link]

-

E3S Web of Conferences. (2023). Synthesis of 1-nicotinoylo-3-(meta-nitrophenyl)- thiourea derivatives with anti-inflammatory activity. E3S Web of Conferences, 402, 03004. [Link]

-

Semantic Scholar. (n.d.). A novel series of nitrofuran derivatives produces an anti‐tumor effect via a p53‐dependent mechanism. Semantic Scholar. [Link]

-

Al-Ostoot, F. H., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Molecules, 28(15), 5854. [Link]

-

Božić, A. R., et al. (2022). Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. Molecules, 27(19), 6571. [Link]

-

Asgari, D., et al. (2024). Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. Journal of Ovarian Research, 17(1), 1-14. [Link]

-

Jiménez-González, L., et al. (2021). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Molecules, 26(21), 6375. [Link]

-

Encyclopedia.pub. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia. [Link]

-

Ferreira, A. M., et al. (2005). Nitrated Fatty Acids: Endogenous Anti-inflammatory Signaling Mediators. Journal of Biological Chemistry, 280(48), 40602-40609. [Link]

-

Breslow, R., & Chapman, W. H. (1996). On the mechanism of action of ribonuclease A: relevance of enzymatic studies with a p-nitrophenylphosphate ester and a thiophosphate ester. Proceedings of the National Academy of Sciences, 93(19), 10018-10021. [Link]

-

MDPI. (2021). Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives. Marine Drugs, 19(6), 316. [Link]

-

ResearchGate. (2015). Synthesis and Antimicrobial Activity of Nitroalkenyl Arenes. ResearchGate. [Link]

-

El-Sayed, W. M., & El-Gazzar, M. G. (2017). A novel series of nitrofuran derivatives produces an anti-tumor effect via a p53-dependent mechanism. ResearchGate. [Link]

-

Biomedical and Pharmacology Journal. (2023). Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-Acetyl Coumarins. Biomedical and Pharmacology Journal, 16(4). [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Evaluation of the Impact of Esterases and Lipases from the Circulatory System against Substrates of Different Lipophilicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A De Novo Designed Esterase with p-Nitrophenyl Acetate Hydrolysis Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nitrophenyl derivatives as aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antimicrobial Activity of Nitroaromatic Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and Antimicrobial Activity of Nitrobenzyl-oxy-phenol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 13. semanticscholar.org [semanticscholar.org]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Percutaneous absorption of nitroaromatic compounds: in vivo and in vitro studies in the human and monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate in Modern Organic Synthesis: A Technical Guide

For Immediate Release

In the intricate landscape of pharmaceutical and materials science, the strategic use of well-defined molecular intermediates is paramount to the successful synthesis of complex target molecules. This technical guide delves into the core characteristics and applications of Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate, a versatile intermediate whose unique structural features make it a valuable building block in contemporary organic synthesis. This document is intended for researchers, scientists, and professionals in drug development, providing in-depth insights into its synthesis, properties, and significant applications.

Introduction: A Molecule of Strategic Importance

Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate, a substituted phenylacetate derivative, has emerged as a key intermediate in the synthesis of various high-value organic compounds. Its structure, featuring a hydroxyl group, a nitro group, and an ethyl acetate moiety attached to a benzene ring, offers multiple reaction sites for diverse chemical transformations. The interplay of these functional groups, particularly the electron-withdrawing nature of the nitro group and the ortho-para directing influence of the hydroxyl group, governs its reactivity and makes it a precursor for a range of pharmaceuticals and other functional materials. Phenolic esters, in general, are recognized as useful intermediates in organic synthesis.[1]

Physicochemical Properties and Characterization

A comprehensive understanding of the physicochemical properties of Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate is essential for its effective use in synthesis. The key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 288580-52-9 | [2] |

| Molecular Formula | C10H11NO5 | [2] |

| Molecular Weight | 225.20 g/mol | [3] |

| Appearance | Expected to be a crystalline solid | Inferred from related compounds |

| Solubility | Soluble in common organic solvents like ethanol, and ethyl acetate.[4] | Inferred from related compounds |

| Purity | Typically >95% | [2] |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the acetate group, and the ethyl group protons. The aromatic region would likely display a complex splitting pattern due to the substitution on the benzene ring.

-

¹³C NMR: The carbon NMR would reveal distinct peaks for the carbonyl carbon of the ester, the aromatic carbons (with shifts influenced by the hydroxyl and nitro substituents), and the carbons of the ethyl group.

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the hydroxyl group (O-H stretch), the nitro group (N-O asymmetric and symmetric stretches), the ester carbonyl group (C=O stretch), and C-O stretches. For the related compound 3-Hydroxy-4-nitrophenyl acetate, IR (KBr) peaks are observed at 3253, 1758, and 1530 cm⁻¹ corresponding to O-H, C=O, and N-O stretching, respectively.[1]

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns corresponding to the loss of the ethoxy group and other fragments.

Synthesis of Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate: A Proposed Pathway

A robust and efficient synthesis of Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate is crucial for its application as an intermediate. Based on established organic chemistry principles and synthetic routes for similar molecules, a plausible and logical pathway involves the regioselective nitration of a readily available precursor, Ethyl 2-(3-hydroxyphenyl)acetate.

Conceptual Synthesis Workflow

The synthesis can be conceptualized as a two-step process starting from 3-hydroxyphenylacetic acid.

Detailed Experimental Protocol (Proposed)

This protocol is a well-reasoned proposal based on analogous transformations and requires experimental validation.

Step 1: Esterification of 3-Hydroxyphenylacetic Acid

-

Reaction Setup: To a solution of 3-hydroxyphenylacetic acid (1 equivalent) in absolute ethanol (sufficient to dissolve), add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 mol%).

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude Ethyl 2-(3-hydroxyphenyl)acetate. This can be purified further by column chromatography if necessary.

Step 2: Regioselective Nitration of Ethyl 2-(3-hydroxyphenyl)acetate

-

Reaction Setup: Dissolve Ethyl 2-(3-hydroxyphenyl)acetate (1 equivalent) in glacial acetic acid and cool the solution to 0-5 °C in an ice bath.

-

Addition of Nitrating Agent: Slowly add a solution of nitric acid (1 equivalent) in glacial acetic acid dropwise to the cooled solution while maintaining the temperature below 10 °C. The hydroxyl group is an activating, ortho-para director. The steric hindrance from the adjacent ethyl acetate group is expected to favor nitration at the para position (position 4).

-

Reaction Monitoring: Stir the reaction mixture at low temperature for a specified time, monitoring the reaction progress by TLC.

-

Quenching: Upon completion, pour the reaction mixture into ice-water to precipitate the product.

-

Isolation and Purification: Collect the solid product by filtration, wash with cold water until the washings are neutral, and dry. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate. A similar nitration of 4-hydroxyphenylacetic acid is performed in glacial acetic acid with nitric acid.[5]

Mechanism of Regioselective Nitration

The key step in the synthesis is the regioselective nitration of the phenolic ring. The hydroxyl group is a strongly activating ortho-, para-directing group due to its ability to donate electron density to the aromatic ring through resonance. The ethyl acetate group at the meta position has a deactivating inductive effect but does not strongly influence the directing effect of the hydroxyl group.

Sources

- 1. 3-Hydroxy-4-nitrophenyl acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate - Lead Sciences [lead-sciences.com]

- 3. 288580-52-9 Cas No. | ethyl 2-(3-hydroxy-4-nitrophenyl)acetate | Matrix Scientific [matrixscientific.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Ethyl 4-nitrophenylacetate(5445-26-1) 1H NMR [m.chemicalbook.com]

A Senior Application Scientist's Guide to the Synthesis of Substituted Nitrophenylacetic Acids

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Substituted nitrophenylacetic acids (NPAs) are pivotal chemical intermediates, forming the structural core of numerous pharmaceuticals, agrochemicals, and materials. Their synthesis, while conceptually straightforward, presents challenges in regioselectivity, yield optimization, and safe handling of hazardous reagents. This guide provides an in-depth review of the principal synthetic methodologies for preparing substituted NPAs. It moves beyond mere procedural lists to explore the causality behind experimental choices, offering field-proven insights into process control and validation. We will dissect four primary synthetic strategies: direct nitration of phenylacetic acid, hydrolysis of nitrophenylacetonitrile precursors, and multi-step syntheses originating from substituted toluenes and halogenated benzenes. Each route is evaluated for its advantages, limitations, and practical applicability, supported by detailed, step-by-step protocols, mechanistic diagrams, and a comparative analysis to inform your synthetic planning.

Introduction: The Strategic Importance of Nitrophenylacetic Acids

Significance in Chemical and Pharmaceutical Development

The nitrophenylacetic acid scaffold is a versatile building block in organic synthesis. The nitro group, a powerful electron-withdrawing substituent, not only modifies the electronic properties of the molecule but also serves as a synthetic handle for further transformations, most notably its reduction to an amino group. This functionality is crucial for the synthesis of various heterocyclic compounds and active pharmaceutical ingredients (APIs). For instance, 2-nitrophenylacetic acid is a known precursor for quindoline and other biologically active molecules.[1] Furthermore, derivatives of NPAs are instrumental in developing novel compounds, including angiogenesis inhibitors and specialized polymers.[2]

Core Synthetic Challenges

The synthesis of a specific substituted NPA isomer requires careful strategic planning. Key challenges that a chemist must navigate include:

-

Regioselectivity: The introduction of the nitro group onto the phenyl ring via electrophilic aromatic substitution can lead to a mixture of ortho, meta, and para isomers. Controlling this selectivity is often the primary challenge.

-

Substrate Compatibility: The chosen synthetic route must be compatible with other substituents on the aromatic ring.

-

Process Safety: Many routes employ highly corrosive acids, toxic cyanides, and energetic nitrating agents, demanding rigorous safety protocols.

-

Yield and Purity: Achieving high yields of a pure, single isomer is critical for the economic viability and success of subsequent synthetic steps.

This guide will address these challenges by providing a clear framework for selecting and executing the most appropriate synthetic route.

Key Synthetic Strategies: A Detailed Examination

We will now explore the most reliable and widely employed methods for synthesizing substituted nitrophenylacetic acids.

Route A: Direct Nitration of Phenylacetic Acid

This method is the most direct approach, involving the electrophilic substitution of a hydrogen atom on the phenyl ring with a nitro group.

Causality & Mechanistic Insight: The reaction proceeds via the formation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and sulfuric acid.[3] The phenylacetic acid substrate contains two key groups that influence the reaction's regioselectivity: the activating alkyl side chain (-CH₂COOH) and the deactivating carboxylic acid group (-COOH). The methylene group is weakly activating and an ortho, para-director, while the carboxylic acid group is deactivating and a meta-director. The outcome is a mixture of isomers, with the para and ortho products typically favored over the meta product due to the stronger directing effect of the alkyl portion.[4][5] However, separating these isomers can be challenging, which is a significant drawback of this method.[1]

Figure 1: Electrophilic nitration of phenylacetic acid leading to a mixture of ortho and para isomers.

Limitations: The primary limitation is the lack of regioselectivity, resulting in a mixture of products that requires purification, often through fractional crystallization, which can be inefficient. Therefore, this route is less favored when a single, pure isomer is required.

Route B: Hydrolysis of Substituted Nitrophenylacetonitriles

This is arguably the most common and reliable method, particularly for producing high-purity para-nitrophenylacetic acid. It is a two-stage process: synthesis of the nitrile precursor, followed by its hydrolysis.

The most direct precursor is synthesized by the nitration of benzyl cyanide. This reaction is analogous to the nitration of phenylacetic acid, but the resulting o- and p-nitrobenzyl cyanide isomers are often more readily separable by recrystallization.

The conversion of the nitrile group (-C≡N) to a carboxylic acid (-COOH) is a classic transformation that can be performed under either acidic or basic conditions.[6]

Causality & Mechanistic Insight:

-

Acid-Catalyzed Hydrolysis: The nitrile is heated under reflux with a strong acid like aqueous sulfuric or hydrochloric acid.[7] The reaction begins with the protonation of the nitrile nitrogen, which makes the carbon atom highly electrophilic and susceptible to attack by water.[8][9] This is followed by tautomerization to form an amide intermediate, which is then further hydrolyzed under the acidic conditions to the carboxylic acid and an ammonium salt.[2]

-

Base-Catalyzed Hydrolysis: The nitrile is heated with an aqueous base, such as sodium hydroxide. The strongly nucleophilic hydroxide ion directly attacks the electrophilic carbon of the nitrile group.[8][9] Subsequent protonation by water yields an imidic acid, which tautomerizes to the amide intermediate.[2] Further hydrolysis of the amide under basic conditions produces a carboxylate salt and ammonia. An acidic workup is then required to protonate the carboxylate and obtain the final carboxylic acid.[2]

Figure 2: General workflow for the hydrolysis of a nitrophenylacetonitrile to the corresponding acid.

Field-Proven Protocol: Acidic Hydrolysis of p-Nitrobenzyl Cyanide This protocol is adapted from a robust and high-yield procedure published in Organic Syntheses, a testament to its reliability and reproducibility.[10]

Experimental Protocol:

-

Reagent Preparation: In a 1-liter round-bottomed flask, place 100 g (0.62 mol) of p-nitrobenzyl cyanide. Separately, prepare a dilute sulfuric acid solution by carefully and slowly adding 300 mL of concentrated sulfuric acid (sp. gr. 1.84) to 280 mL of water with cooling.

-

Reaction Setup: Pour approximately two-thirds of the prepared acid solution onto the p-nitrobenzyl cyanide. Swirl the flask to ensure all the solid is wetted by the acid. Use the remaining acid to wash down any solid adhering to the flask walls.

-

Hydrolysis: Attach a reflux condenser to the flask. Place the flask on a heating mantle with an asbestos board support to ensure even heating and prevent superheating on the flask walls.[10] Heat the mixture to boiling and maintain a gentle reflux for 15 minutes. The mixture will darken during the reaction.

-

Isolation: After the reflux period, remove the heat source and allow the mixture to cool slightly. Carefully dilute the dark reaction mixture with an equal volume of cold water and then cool the flask in an ice bath to 0°C or below to precipitate the crude product.

-

Filtration and Washing: Collect the crude p-nitrophenylacetic acid by vacuum filtration. Wash the precipitate several times with ice-cold water to remove residual acid.

-

Purification (Recrystallization): Transfer the crude solid to a large beaker and dissolve it in approximately 1600 mL of boiling water. Perform a hot filtration, preferably using a steam-jacketed funnel, to remove any insoluble impurities. Allow the filtrate to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Final Product: Collect the purified, pale-yellow needles of p-nitrophenylacetic acid by vacuum filtration, wash with a small amount of ice-cold water, and dry. The expected yield is 103–106 g (92–95%), with a melting point of 151–152°C.[10]

Self-Validating System: The high yield and sharp melting point of the final product, achieved through a straightforward recrystallization, validate the completeness of the hydrolysis and the purity of the product.[10] The protocol's inclusion in Organic Syntheses signifies that it has been independently verified.

Route C: Multi-step Synthesis from Substituted Toluenes

This strategy is valuable when the desired substitution pattern is readily available on a toluene precursor. The general sequence involves nitration, side-chain halogenation, cyanation, and finally, hydrolysis.

Causality & Mechanistic Insight: This route offers excellent control over the final substitution pattern. For example, to synthesize 2-nitro-4-bromophenylacetic acid, one would start with 4-bromotoluene.

-

Nitration: The starting toluene is nitrated, with the methyl group directing the nitration primarily to the ortho position.

-

Side-Chain Bromination: The methyl group of the nitrotoluene is then selectively brominated, typically using N-bromosuccinimide (NBS) with a radical initiator, to form the benzyl bromide.

-

Cyanation: The benzyl bromide is converted to benzyl cyanide via a nucleophilic substitution (Sₙ2) reaction with a cyanide salt (e.g., NaCN).

-

Hydrolysis: The resulting nitrile is hydrolyzed to the carboxylic acid as described in Route B.[11]

Figure 3: Workflow for synthesizing substituted NPAs from toluene precursors.

Route D: Synthesis from Substituted Halogenobenzenes

This is an elegant route for producing NPAs with specific substitution patterns, particularly when the corresponding halogenated nitrobenzene is accessible.

Causality & Mechanistic Insight: This method, described in patent literature, involves a nucleophilic aromatic substitution followed by hydrolysis and decarboxylation.[11][12]

-

Nitration: The starting substituted halobenzene is nitrated to introduce the nitro group.

-

Nucleophilic Substitution: The resulting halonitrobenzene is reacted with a carbanion derived from a cyanoacetate ester (e.g., ethyl cyanoacetate). The nitro group strongly activates the ring towards nucleophilic aromatic substitution, allowing the displacement of the halide.

-

Hydrolysis & Decarboxylation: The intermediate is then subjected to harsh hydrolysis conditions (strong acid or base and heat). This simultaneously hydrolyzes both the ester and the nitrile groups to carboxylic acids. The resulting dicarboxylic acid is unstable and readily undergoes decarboxylation upon heating to yield the final substituted nitrophenylacetic acid.[11][12]

Sources

- 1. Frontiers | Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods [frontiersin.org]

- 2. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chegg.com [chegg.com]

- 5. Solved Draw the mechanism for nitration of phenylacetic | Chegg.com [chegg.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Video: Nitriles to Carboxylic Acids: Hydrolysis [jove.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents [patents.google.com]

- 12. CN101805265B - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties

A summary of the key physicochemical properties of the parent acid, 4-hydroxy-3-nitrophenylacetic acid, is provided below. These properties are crucial for understanding the compound's behavior in various experimental settings.

| Property | Value | Reference |

| Chemical Formula | C₈H₇NO₅ | [1] |

| Molecular Weight | 197.14 g/mol | [1] |

| Melting Point | 146-148 °C | [1] |

| Appearance | Yellow crystalline solid | [1] |

| pKa | 4.25 (predicted) | [1] |

| Solubility | Soluble in ethanol | [1] |

Proposed Synthesis Pathway

The synthesis of Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate can be logically achieved through a two-step process starting from the commercially available 4-hydroxyphenylacetic acid. The first step involves the regioselective nitration of the aromatic ring, followed by the esterification of the carboxylic acid group.

Caption: Proposed two-step synthesis of Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate.

Step 1: Nitration of 4-Hydroxyphenylacetic Acid

The initial step is the nitration of 4-hydroxyphenylacetic acid to introduce a nitro group onto the aromatic ring, yielding 4-hydroxy-3-nitrophenylacetic acid. The hydroxyl group is an activating ortho-, para-director. Since the para position is already occupied by the acetic acid moiety, the nitration is directed to one of the ortho positions.

Experimental Protocol:

A general procedure for the synthesis of 4-hydroxy-3-nitrophenylacetic acid from p-hydroxyphenylacetic acid is as follows:

-

In a flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve 4.00 g (26.3 mmol) of 4-hydroxyphenylacetic acid in 25 mL of acetic acid.[1]

-

Slowly add 1.36 mL of fuming nitric acid dropwise to the cooled solution.[1]

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 1 hour. A precipitate is expected to form as the solution changes color from yellow to brown.[1]

-

Collect the solid product by filtration.[1]

-

Recrystallize the crude product from an ethyl acetate/hexane mixture to obtain yellow, needle-like crystals of 4-hydroxy-3-nitrophenylacetic acid. A yield of approximately 70% can be expected.[1]

Causality Behind Experimental Choices:

-

Acetic Acid as Solvent: Acetic acid is a suitable solvent for this reaction as it can dissolve the starting material and is relatively resistant to nitration under these conditions.

-

Fuming Nitric Acid: Fuming nitric acid is a strong nitrating agent, necessary for the efficient nitration of the phenyl ring.

-

Ice Bath Cooling: The nitration reaction is highly exothermic. Cooling the reaction mixture is crucial to control the reaction rate, prevent side reactions, and ensure the regioselective introduction of the nitro group.

Step 2: Fischer Esterification

The second step involves the esterification of the synthesized 4-hydroxy-3-nitrophenylacetic acid with ethanol to produce the target compound, Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate. The Fischer esterification is a classic and cost-effective method for this transformation.[2][3]

Experimental Protocol:

A general procedure for the Fischer esterification is as follows:

-

In a round-bottom flask, combine the dried 4-hydroxy-3-nitrophenylacetic acid with a large excess of anhydrous ethanol. Ethanol acts as both the reactant and the solvent.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.[2][3]

-

Equip the flask with a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the excess acid with a mild base, such as a saturated sodium bicarbonate solution.

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude ester.

-

Purify the crude product by column chromatography or recrystallization to yield pure Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate.

Causality Behind Experimental Choices:

-

Excess Ethanol: The Fischer esterification is an equilibrium-controlled reaction. Using a large excess of ethanol shifts the equilibrium towards the formation of the ester, thereby increasing the yield.[2]

-

Acid Catalyst: A strong acid catalyst is required to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol.[4][5]

-

Reflux Conditions: Heating the reaction mixture to reflux increases the reaction rate, allowing the equilibrium to be reached more quickly.

Experimental Workflow Visualization

Caption: Step-by-step experimental workflow for the synthesis of the target compound.

Potential Applications in Drug Development

While specific applications for Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate are not extensively documented, the structural motifs present in the molecule suggest its potential as a valuable intermediate in medicinal chemistry.

-

Scaffold for Novel Therapeutics: The presence of multiple functional groups allows for diverse chemical modifications, making it a suitable scaffold for the synthesis of compound libraries for high-throughput screening.

-

Precursor to Biologically Active Molecules: Nitro-aromatic compounds are key intermediates in the synthesis of many pharmaceuticals.[6] For example, the nitro group can be reduced to an amine, which can then be further functionalized. The hydroxyl and ester groups also offer handles for various coupling reactions.

-

Analogs of Bioactive Phenylacetic Acids: Derivatives of hydroxyphenylacetic acid are known to possess a range of biological activities, including antioxidant and anti-inflammatory properties.[7] The introduction of a nitro group can modulate these properties and lead to the discovery of new therapeutic agents. For instance, other nitrophenyl compounds have been investigated for their inhibitory properties against enzymes like carbonic anhydrase and acetylcholinesterase.[8]

Conclusion

Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate, while not a widely studied compound in its own right, represents a potentially valuable building block in the synthesis of more complex molecules for drug discovery. Its synthesis can be reliably achieved through a straightforward two-step process involving nitration and Fischer esterification of the readily available 4-hydroxyphenylacetic acid. The principles governing these reactions are well-established in organic chemistry, allowing for a rational and efficient synthetic approach. Further exploration of the chemical reactivity of this compound and the biological activities of its derivatives could unveil new avenues for the development of novel therapeutic agents.

References

- U.S. Patent No. 4,329,497. (1982). Method for the production of 4-hydroxyphenylacetic acid.

- U.S. Patent No. 4,412,082. (1983). Method for preparing 4-hydroxyphenylacetic acid.

-

Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

- U.S. Patent No. 4,558,080. (1985). Stable tannin based polymer compound.

-

Al-Omary, F. A., El-Emam, A. A., & Ng, S. W. (2011). Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o509. [Link]

-

Wikipedia. (2023, December 28). Fischer–Speier esterification. [Link]

-

Boz, M., et al. (2020). Synthesis, characterization and crystal structure of 2-(4-hydroxyphenyl)ethyl and 2-(4-nitrophenyl)ethyl Substituted Benzimidazole Bromide Salts: Their inhibitory properties against carbonic anhydrase and acetylcholinesterase. ResearchGate. [Link]

-

Ballini, R., et al. (2007). Chemoselective Esterification of Phenolic Acids and Alcohols. ACS Publications. [Link]

-

Ostrovskii, D., et al. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. MDPI. [Link]

-

Chemistry Steps. (n.d.). Fischer Esterification. Retrieved January 26, 2026, from [Link]

- Canadian Patent No. CA2138534A1. (1995). The preparation of 3-hydroxyphenylacetic acid.

-

Kumar, S., & Pandey, A. K. (2013). 3-hydroxy-2-(substituted phenyl)-4h-chromen-4-one derivatives- synthesis, spectral characterization and pharmacological screening. NPAA. [Link]

-

Ji, Z. L., et al. (2008). 3-Hydroxy-4-nitrophenyl acetate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 1), o46. [Link]

-

ResearchGate. (n.d.). Fischer Esterification: (A) general esterification reaction by the.... Retrieved January 26, 2026, from [Link]

-

Organic Syntheses. (n.d.). p-NITROPHENYLACETIC ACID. Retrieved January 26, 2026, from [Link]

-

Truman ChemLab. (2017). Fischer Esterification of 3-ntrobenzoic acid. [Link]

-

Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved January 26, 2026, from [Link]

Sources

- 1. 4-HYDROXY-3-NITROPHENYLACETIC ACID | 10463-20-4 [chemicalbook.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. npaa.in [npaa.in]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Derivatization of Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate for Biological Screening

Introduction: Unlocking the Therapeutic Potential of a Versatile Scaffold

In the landscape of modern drug discovery, the strategic derivatization of privileged scaffolds is a cornerstone of generating novel molecular entities with enhanced biological activity. Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate presents itself as a compelling starting point for such endeavors. This molecule possesses three key functional groups amenable to chemical modification: a phenolic hydroxyl group, a nitro group, and an ethyl ester. The interplay of the electron-withdrawing nitro group and the electron-donating hydroxyl group on the aromatic ring creates a unique electronic environment that can be exploited to modulate the molecule's interaction with biological targets.

This guide provides a comprehensive overview of the derivatization strategies for Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate and detailed protocols for subsequent biological screening. The objective is to equip researchers, scientists, and drug development professionals with the necessary tools to explore the therapeutic potential of this versatile scaffold. The derivatization pathways focus on two primary modifications: O-alkylation of the phenolic hydroxyl group and reduction of the nitro group to an amine, which can then be further functionalized. These modifications are designed to generate a library of diverse compounds for screening against a panel of biological targets implicated in various disease states.

Synthesis of the Core Scaffold: Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate

While Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate is commercially available from suppliers such as BLDpharm[1][2] and Lead Sciences[2], understanding its synthesis provides valuable context for its chemical properties. A plausible synthetic route involves the nitration of a readily available precursor, ethyl 2-(3-hydroxyphenyl)acetate.

A related synthesis for the isomeric 4-hydroxy-3-nitrophenylacetic acid has been described, involving the nitration of 4-hydroxyphenylacetic acid in glacial acetic acid with nitric acid at a controlled temperature[3]. A similar strategy can be envisioned for the target molecule's precursor.

Alternatively, a multi-step synthesis starting from 3-hydroxyphenylacetic acid could be employed. This would involve esterification to the ethyl ester followed by regioselective nitration. The directing effects of the hydroxyl and the acetate groups would need to be carefully considered to achieve the desired 4-nitro substitution pattern.

Derivatization Strategies: Expanding Chemical Diversity

The chemical architecture of Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate offers two primary handles for derivatization: the phenolic hydroxyl group and the aromatic nitro group.

O-Alkylation of the Phenolic Hydroxyl Group

The phenolic hydroxyl group can be readily alkylated to introduce a variety of substituents, thereby modulating the compound's lipophilicity, steric profile, and hydrogen bonding capacity. A general and effective method for this transformation is the Williamson ether synthesis, which involves the deprotonation of the phenol with a suitable base, followed by reaction with an alkyl halide.

Protocol 1: General Procedure for O-Alkylation

This protocol describes the synthesis of a representative ether derivative, Ethyl 2-(3-(benzyloxy)-4-nitrophenyl)acetate.

Materials:

-

Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Dichloromethane (DCM)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Magnetic stirrer and hotplate

-

Standard glassware for organic synthesis

Procedure:

-

To a solution of Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate (1.0 eq) in anhydrous acetone, add potassium carbonate (2.0 eq).

-

Stir the suspension at room temperature for 15 minutes.

-

Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in dichloromethane and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired O-alkylated product.

Rationale for Experimental Choices:

-

Base: Potassium carbonate is a mild and effective base for deprotonating the phenolic hydroxyl group without causing hydrolysis of the ester.

-

Solvent: Acetone is a suitable polar aprotic solvent that facilitates the Sₙ2 reaction.

-

Purification: Column chromatography is a standard and effective method for purifying the product from unreacted starting materials and byproducts.

Reduction of the Nitro Group

The aromatic nitro group can be reduced to a primary amine, which serves as a versatile functional handle for further derivatization, such as acylation, sulfonylation, or reductive amination. Catalytic hydrogenation is a clean and efficient method for this transformation.

Protocol 2: General Procedure for Nitro Group Reduction

This protocol describes the synthesis of a representative amino derivative, Ethyl 2-(4-amino-3-hydroxyphenyl)acetate.

Materials:

-

Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate

-

Palladium on carbon (10% Pd/C)

-

Ethanol

-

Hydrogen gas (H₂) balloon or hydrogenation apparatus

-

Celite®

-

Rotary evaporator

-

Magnetic stirrer

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate (1.0 eq) in ethanol in a round-bottom flask.

-

Carefully add 10% Pd/C (catalytic amount, ~10 mol%).

-

Evacuate the flask and backfill with hydrogen gas (repeat this process three times).

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature.

-

Monitor the reaction progress by TLC.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Wash the Celite® pad with ethanol.

-